

3,5-Dichloro-2-fluoropyridine structural analysis

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Compound of Interest

Compound Name: 3,5-Dichloro-2-fluoropyridine

Cat. No.: B1304973

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Abstract

3,5-Dichloro-2-fluoropyridine is a pivotal halogenated heterocyclic compound, serving as a versatile building block in the synthesis of advanced pharmaceuticals and agrochemicals.^[1] Its unique substitution pattern—featuring two chlorine atoms and a fluorine atom on the pyridine core—imparts specific electronic properties and reactivity that are highly sought after in drug development for enhancing molecular potency and selectivity.^[1] A precise and unambiguous confirmation of its molecular structure is paramount for ensuring purity, predicting reactivity, and meeting stringent regulatory standards. This guide provides a comprehensive, multi-technique approach to the structural elucidation of **3,5-dichloro-2-fluoropyridine**, grounded in field-proven methodologies and expert interpretation. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (IR/Raman), and X-ray Crystallography, offering not just procedural steps but the causal logic behind their selection and application.

Introduction: The Significance of Structural Verification

In the realm of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule dictates its function. For a molecule like **3,5-dichloro-2-fluoropyridine**, seemingly minor isomeric impurities can lead to drastically different biological activities or reaction outcomes. Therefore, a robust analytical workflow is not merely a quality control measure but a foundational component of the research and development process. This guide is structured to walk researchers through a self-validating system of analysis, ensuring that the

material in hand is unequivocally the correct structure before its commitment to complex, multi-step syntheses.

Physicochemical Properties & Handling

A foundational understanding of a compound's physical properties is the first step in its analysis. This data informs proper handling, storage, and selection of analytical solvents.

Table 1: Physicochemical Properties of **3,5-Dichloro-2-fluoropyridine**

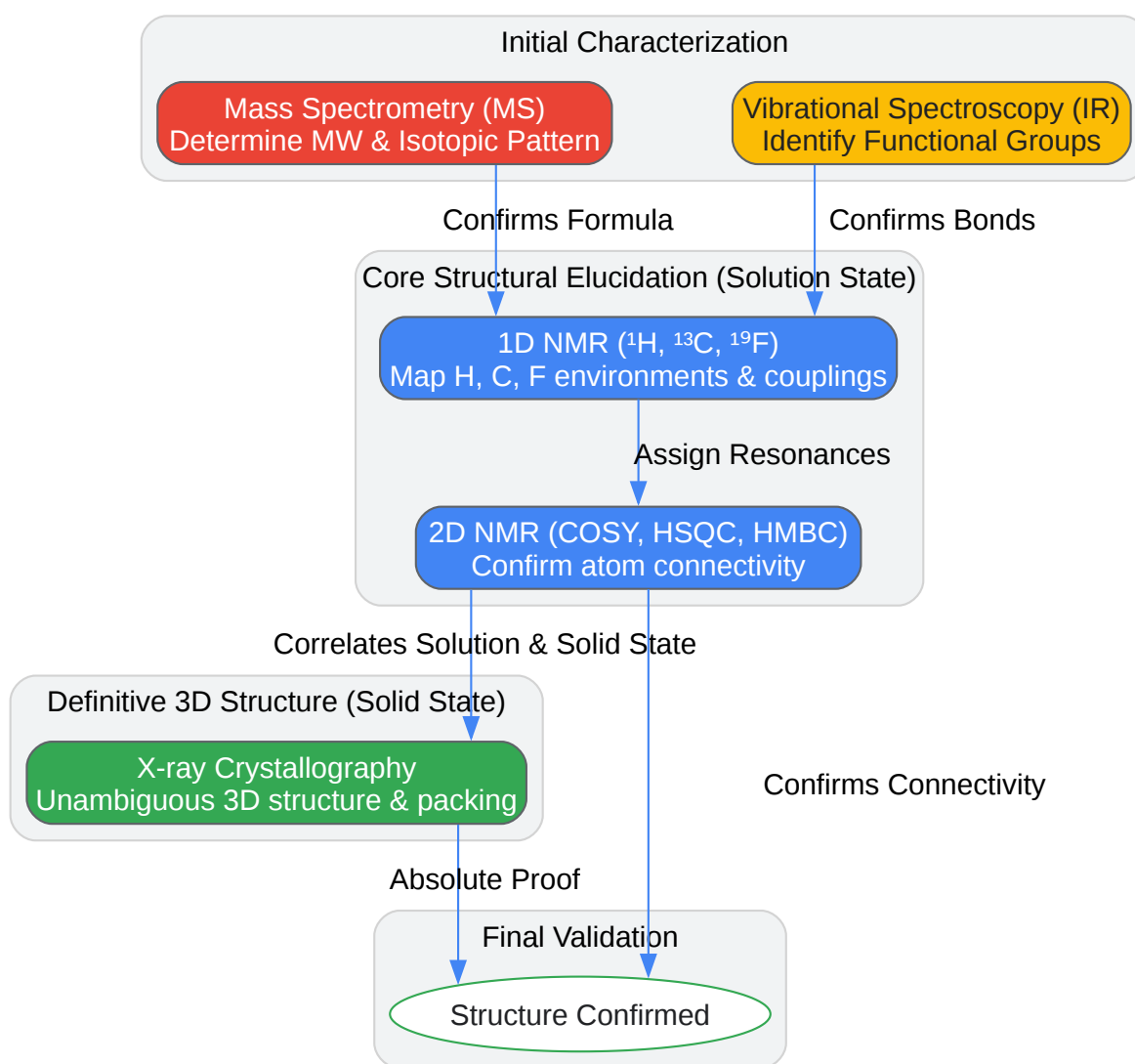
Property	Value	Source
CAS Number	823-56-3	[1]
Molecular Formula	C ₅ H ₂ Cl ₂ FN	[1]
Molecular Weight	165.98 g/mol	[1]
Appearance	Off-white to yellow solid; may also be a clear liquid	[1][2][3]
Melting Point	41-46 °C	[2][3][4]
Boiling Point	173-174 °C	[4]
Solubility	Soluble in methanol and other common organic solvents.	[4][5]

Safety & Handling: **3,5-Dichloro-2-fluoropyridine** is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation. [6] All handling must be performed in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [6] Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids. [6]

The Analytical Workflow: A Multi-Pronged Approach

No single technique provides a complete structural picture. True confidence is achieved by integrating data from multiple orthogonal methods. The workflow presented here is designed to

build a structural case from the ground up, starting with molecular formula and connectivity and culminating in a three-dimensional understanding of the molecule.



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Caption: Integrated workflow for the structural validation of **3,5-dichloro-2-fluoropyridine**.

Mass Spectrometry (MS): The First Proof Point

Expertise & Causality: Mass spectrometry is the initial and most direct method to confirm the molecular weight and elemental composition. For halogenated compounds, it offers a distinct advantage: the characteristic isotopic patterns of chlorine (^{35}Cl and ^{37}Cl) provide an immediate and unmistakable signature, validating the presence of the correct number of chlorine atoms.

Predicted Fragmentation Pattern: Upon electron ionization (EI), the **3,5-dichloro-2-fluoropyridine** molecule will form a molecular ion ($\text{M}^{+\cdot}$). The most telling feature will be the isotopic cluster for the two chlorine atoms. The natural abundance of ^{35}Cl is ~75.8% and ^{37}Cl is ~24.2%. This results in a predicted $\text{M}^{+\cdot} : (\text{M}+2)^{+\cdot} : (\text{M}+4)^{+\cdot}$ peak intensity ratio of approximately 9:6:1.

Table 2: Predicted Key Fragments in EI-MS of **3,5-Dichloro-2-fluoropyridine**

m/z (for ^{35}Cl)	Predicted Fragment Ion	Interpretation
165	$[\text{C}_5\text{H}_2^{35}\text{Cl}_2\text{FN}]^{+\cdot}$	Molecular Ion ($\text{M}^{+\cdot}$), Base Isotope
167	$[\text{C}_5\text{H}_2^{35}\text{Cl}^{37}\text{ClFN}]^{+\cdot}$	M+2 peak
169	$[\text{C}_5\text{H}_2^{37}\text{Cl}_2\text{FN}]^{+\cdot}$	M+4 peak
130	$[\text{C}_5\text{H}_2^{35}\text{ClFN}]^+$	Loss of a Chlorine radical ($\cdot\text{Cl}$)
102	$[\text{C}_4\text{H}_2\text{FN}]^+$	Loss of $\cdot\text{Cl}$ and Hydrogen Cyanide (HCN)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Preparation:** Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.
- **Instrument Setup:** Use a GC-MS or a direct insertion probe. For GC-MS, select a suitable capillary column (e.g., DB-5) and temperature program to ensure elution of the compound.
- **Ionization:** Use a standard electron ionization energy of 70 eV.

- Analysis: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.
- Validation:
 - Confirm the molecular ion cluster at m/z 165, 167, and 169.
 - Verify that the relative intensities of this cluster match the theoretical 9:6:1 ratio for two chlorine atoms.^[7]
 - Analyze the fragmentation pattern for logical losses, such as the loss of a chlorine atom (M-35).

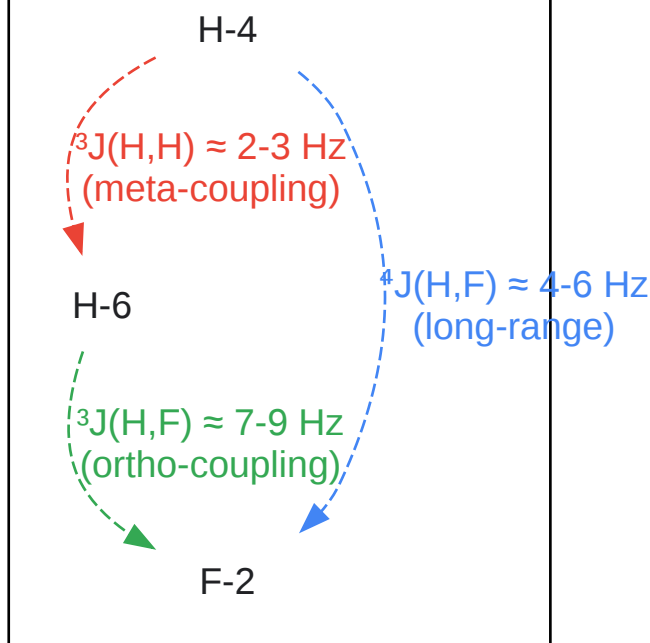
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core

Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in solution. For this molecule, a combination of ^1H , ^{13}C , and ^{19}F NMR is essential. The fluorine atom provides a unique probe; its large coupling constants over multiple bonds (J-coupling) create distinctive splitting patterns in both the ^1H and ^{13}C spectra, which are critical for unambiguous assignment.^{[5][8]}

Predicted NMR Data (in CDCl_3 , reference TMS at 0 ppm, CFCl_3 at 0 ppm): The pyridine ring has two protons. The proton at position 4 (H-4) will be coupled to the proton at position 6 (H-6) and to the fluorine at position 2. The proton at position 6 will be coupled to H-4 and the fluorine. This leads to a predictable set of splittings.

3,5-Dichloro-2-fluoropyridine

Key J-Couplings for NMR

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